molecular formula C16H16ClN3O5S B2605096 (E)-ethyl 2-(4-chloro-5-((2-(2-(4-hydroxyphenyl)acetyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate CAS No. 899362-29-9

(E)-ethyl 2-(4-chloro-5-((2-(2-(4-hydroxyphenyl)acetyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate

Cat. No.: B2605096
CAS No.: 899362-29-9
M. Wt: 397.83
InChI Key: FDDCSRNATRIGHQ-QGMBQPNBSA-N
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Description

(E)-ethyl 2-(4-chloro-5-((2-(2-(4-hydroxyphenyl)acetyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a thiazole ring, a chloro substituent, and a hydrazone moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(4-chloro-5-((2-(2-(4-hydroxyphenyl)acetyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

    Introduction of the chloro substituent: Chlorination of the thiazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Hydrazone formation: The hydrazone moiety is introduced by reacting the chloro-substituted thiazole with 2-(4-hydroxyphenyl)acetohydrazide under acidic or basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(4-chloro-5-((2-(2-(4-hydroxyphenyl)acetyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Oxo derivatives of the thiazole ring.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Amino or thiol-substituted thiazole derivatives.

Scientific Research Applications

(E)-ethyl 2-(4-chloro-5-((2-(2-(4-hydroxyphenyl)acetyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

    Pharmaceuticals: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Materials Science: It is explored for use in the development of novel organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(4-chloro-5-((2-(2-(4-hydroxyphenyl)acetyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate involves several molecular targets and pathways:

    Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels.

    Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits fungal ergosterol biosynthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    (E)-ethyl 2-(4-chloro-5-((2-(2-(4-hydroxyphenyl)acetyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate: is compared with other thiazole derivatives such as:

Uniqueness

  • Structural Features : The presence of both a hydrazone moiety and a chloro substituent in the thiazole ring makes this compound unique compared to other thiazole derivatives.
  • Biological Activity : Its dual activity as an anti-cancer and antimicrobial agent highlights its potential for therapeutic applications.

Properties

IUPAC Name

ethyl 2-[4-chloro-5-[(E)-[[2-(4-hydroxyphenyl)acetyl]hydrazinylidene]methyl]-2-oxo-1,3-thiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O5S/c1-2-25-14(23)9-20-15(17)12(26-16(20)24)8-18-19-13(22)7-10-3-5-11(21)6-4-10/h3-6,8,21H,2,7,9H2,1H3,(H,19,22)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDCSRNATRIGHQ-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(SC1=O)C=NNC(=O)CC2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=C(SC1=O)/C=N/NC(=O)CC2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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